molecular formula C12H16O4 B1229228 senkyunolide I

senkyunolide I

Cat. No.: B1229228
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

senkyunolide I: is a chemical compound with the molecular formula C₁₂H₁₆O₄. It is a derivative of benzofuran and is known for its unique structure, which includes a butylidene group and two hydroxyl groups on a tetrahydrobenzofuran ring. This compound is also referred to as Senkyunolide H in some contexts .

Scientific Research Applications

Chemistry: senkyunolide I is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to interact with various biological targets, making it a candidate for further investigation in drug development .

Medicine: Preliminary studies suggest that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation pathways is of particular interest .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of senkyunolide I typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylidenephthalide with dihydroxybenzene derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The butylidene group can be reduced to a butyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Mechanism of Action

The mechanism of action of senkyunolide I involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of enzymes and receptors. The butylidene group can interact with hydrophobic pockets in proteins, influencing their conformation and activity. Overall, the compound’s effects are mediated through its ability to modulate oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Uniqueness: Its dual hydroxyl groups and butylidene moiety provide a versatile platform for chemical modifications and biological interactions .

Properties

IUPAC Name

3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNGMIQSXNGHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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